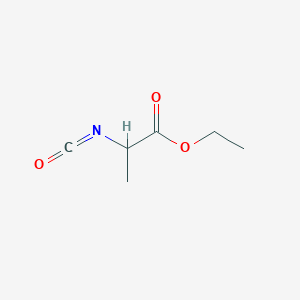

Ethyl 2-isocyanatopropionate

説明

Overview of Isocyanates in Advanced Organic Synthesis

Isocyanates serve as pivotal building blocks in the creation of polymers, pharmaceuticals, and agrochemicals. rsc.org Their utility stems from the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with various nucleophiles. wikipedia.orgdoxuchem.com This reactivity is harnessed in the production of polyurethanes, polyureas, and other complex organic molecules. wikipedia.orgpatsnap.com The versatility of isocyanates allows for the synthesis of materials with tailored properties, ranging from rigid foams to flexible elastomers. patsnap.com

Historical Context and Evolution of Isocyanate-Based Methodologies

The journey of isocyanate chemistry began in 1849 with Wurtz's synthesis of isocyanic acid esters. patsnap.com However, the extensive potential of isocyanates in polymer chemistry was not fully unlocked until the 1930s with the work of Otto Bayer and his team, which led to the development of polyurethanes. patsnap.com Early methods for isocyanate synthesis often involved hazardous reagents like phosgene (B1210022). wikipedia.orgpatsnap.com Over the years, research has focused on developing safer and more sustainable synthetic routes, including phosgene-free methods and the use of bio-based starting materials. rsc.orgrsc.org

Unique Reactivity Profile of Isocyanates in Chemical Transformations

The reactivity of isocyanates is dominated by the highly electrophilic carbon atom of the -N=C=O group. patsnap.com This functional group readily undergoes nucleophilic attack by alcohols, amines, water, and other compounds containing active hydrogen atoms. wikipedia.orgdoxuchem.com The reaction with alcohols yields urethanes, while the reaction with amines produces ureas. wikipedia.orgdoxuchem.com The reactivity can be influenced by the electronic nature of the substituent attached to the nitrogen atom; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. rsc.org

The following table details the typical reactions of isocyanates:

| Reactant | Product |

| Alcohols (ROH) | Urethanes (R'NHCOOR) |

| Amines (R₂NH) | Ureas (R'NHCONR₂) |

| Water (H₂O) | Carbamates (unstable), which decompose to amines and carbon dioxide |

This interactive table summarizes the key reactions of the isocyanate functional group.

Stereochemical Considerations in Isocyanate Chemistry

When an isocyanate reacts with a chiral molecule, or if the isocyanate itself is chiral, stereochemistry becomes a critical factor. The spatial arrangement of atoms in the reactants can influence the stereochemical outcome of the product. youtube.com For instance, in reactions involving chiral alcohols or amines, the formation of diastereomeric products is possible. The stereochemistry of the starting materials and the reaction mechanism dictate the relative and absolute configuration of the newly formed stereocenters. khanacademy.org Rearrangement reactions that form isocyanates, such as the Curtius rearrangement, are known to proceed with complete retention of the stereochemistry of the migrating group. nih.gov

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-isocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIQRPNWLUAMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338688 | |

| Record name | Ethyl 2-isocyanatopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13794-28-0 | |

| Record name | Ethyl 2-isocyanatopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Mechanistic Pathways of Ethyl 2 Isocyanatopropionate

Established Synthetic Routes to Ethyl 2-Isocyanatopropionate

Synthesis from Isonitriles: Ethyl 2-Isocyanopropionate Precursors

A highly efficient method for synthesizing isocyanates involves the direct oxidation of the corresponding isonitrile precursor. For this compound, the starting material is ethyl 2-isocyanopropionate. This transformation is effectively a redox process where the isonitrile carbon is oxidized. A modern, mild, and rapid method for this conversion utilizes dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (TFAA). nih.govacs.orgorganic-chemistry.org This approach is noted for its high efficiency, speed, and the generation of innocuous and volatile byproducts, which simplifies the purification of the final product. nih.gov

The successful conversion of an isonitrile to an isocyanate using the DMSO/TFAA system relies on carefully controlled reaction conditions. While the specific optimization for ethyl 2-isocyanopropionate is based on established protocols for analogous isonitriles like ethyl 2-isocyanoacetate, the parameters are broadly applicable. researchgate.netorgsyn.org The reaction is typically performed in an inert solvent, with dichloromethane (B109758) being a common choice. organic-chemistry.org The process involves cooling the solution containing the isonitrile precursor and the oxidant (DMSO) to a low temperature, such as -78 °C, before the dropwise addition of the TFAA catalyst. orgsyn.org After the catalyst is introduced, the reaction mixture is allowed to gradually warm to room temperature, ensuring a controlled reaction rate. orgsyn.org The only significant byproduct of this reaction is dimethyl sulfide (B99878), which is volatile and easily removed during workup. organic-chemistry.org

| Parameter | Condition | Purpose |

|---|---|---|

| Precursor | Ethyl 2-isocyanopropionate | Starting material containing the isonitrile group. |

| Oxidant | Dimethyl sulfoxide (DMSO) | Provides the oxygen atom for the isocyanate group. |

| Catalyst | Trifluoroacetic anhydride (TFAA) | Activates the DMSO for the oxidation reaction. |

| Solvent | Dichloromethane (CH₂Cl₂) | Provides an inert medium for the reaction. |

| Initial Temperature | -78 °C to -60 °C | To control the initial exothermic reaction upon catalyst addition. nih.govorgsyn.org |

| Reaction Progression | Warm to room temperature | Allows the reaction to proceed to completion. orgsyn.org |

Curtius Rearrangement Approaches

The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into their corresponding isocyanates, involving the thermal decomposition of an acyl azide (B81097) intermediate. nih.govorganic-chemistry.orgwikipedia.org This reaction is known for its broad functional group tolerance and for proceeding with complete retention of the stereochemistry of the migrating group. nih.govnih.gov The key step is the rearrangement of the acyl azide, which loses a molecule of nitrogen gas to form the isocyanate. wikipedia.orgillinoisstate.edu This pathway is a primary route for accessing this compound from a suitable carboxylic acid derivative.

For a safer and more convenient one-pot procedure, diphenylphosphoryl azide (DPPA) is a widely used reagent to facilitate the Curtius rearrangement directly from a carboxylic acid. nih.govchemicalbook.com This method avoids the need to isolate the often unstable and potentially explosive acyl azide intermediate. nih.gov In this process, the carboxylic acid precursor (such as N-protected ethyl 2-carboxypropionate) reacts with DPPA in the presence of a base like triethylamine. nih.gov This in situ formation of the acyl azide is followed by its thermal decomposition and rearrangement to yield this compound. The use of DPPA has become a standard protocol in medicinal and synthetic chemistry for this transformation. nih.govchemicalbook.com Continuous flow reactors are also increasingly being used for DPPA-mediated Curtius rearrangements to enhance safety and control over the highly energetic intermediates. almacgroup.comresearchgate.net

The central intermediate in any Curtius rearrangement is the acyl azide. illinoisstate.edu When using DPPA, the reaction first proceeds through a mixed anhydride of the carboxylic acid and phosphoric acid. nih.gov This activated intermediate is then converted to the acyl azide. nih.gov

The subsequent decomposition of the acyl azide to the isocyanate has been a subject of mechanistic study. It was initially thought to proceed through a discrete acyl nitrene intermediate. nih.govwikipedia.org However, extensive research and the absence of byproducts typically associated with nitrene intermediates suggest that the thermal rearrangement is a concerted process. wikipedia.org In this concerted mechanism, the migration of the alkyl group occurs simultaneously with the expulsion of nitrogen gas, directly forming the isocyanate without generating a free nitrene. wikipedia.org

| Intermediate | Pathway | Description |

|---|---|---|

| Mixed Anhydride | DPPA Method | Initial activated species formed from the carboxylic acid and DPPA. nih.gov |

| Acyl Azide | All Curtius Pathways | The key intermediate that undergoes thermal decomposition. organic-chemistry.orgillinoisstate.edu |

| Acyl Nitrene (Postulated) | General Curtius | A potential, highly reactive intermediate, though a concerted mechanism is now favored for thermal reactions. wikipedia.orgnih.gov |

| Isocyanate | All Curtius Pathways | The final product of the rearrangement step. wikipedia.org |

Phosgene-Based and Phosgene-Free Methodologies

Historically, the production of isocyanates has been dominated by the use of phosgene (B1210022), a highly toxic and corrosive gas. researchgate.netacs.org This has prompted significant research into phosgene-free alternatives that offer improved safety and environmental profiles.

A prominent and safer alternative to gaseous phosgene is the solid reagent bis(trichloromethyl)carbonate, also known as triphosgene. researchgate.netresearchgate.net This stable, crystalline compound serves as a convenient phosgene equivalent, generating phosgene in situ in stoichiometric amounts, which mitigates the risks associated with handling the gas directly. researchgate.net The synthesis of isocyanates from their corresponding amine hydrochlorides is a well-established route using this reagent.

The reaction typically involves treating the amine hydrochloride, such as ethylamine hydrochloride, with bis(trichloromethyl)carbonate in a suitable high-boiling solvent like xylene. google.comgoogle.com The process is often catalyzed and involves careful temperature control to ensure complete reaction and high yield. For instance, a one-step synthesis of a related compound, ethyl isocyanate, involves dissolving ethylamine hydrochloride in xylene, adding a catalyst, and then introducing a xylene solution of trichloromethyl carbonate dropwise at elevated temperatures (e.g., >135 °C). google.comgoogle.com A similar principle is applied to the synthesis of α-amino acid ester isocyanates. The reaction of glycine ethyl ester hydrochloride with bis(trichloromethyl)carbonate is a known method for producing ethyl 2-isocyanatoacetate, a structurally similar compound. researchgate.netorgsyn.orgnih.gov This suggests a direct and viable pathway to this compound from the corresponding alanine ethyl ester hydrochloride.

Table 1: Representative Reaction Parameters for Isocyanate Synthesis using Bis(trichloromethyl)carbonate

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Ethylamine Hydrochloride | Bis(trichloromethyl)carbonate | Xylene | 135-140 °C | ≥87% | google.com |

| Glycine Ethyl Ester Hydrochloride | Bis(trichloromethyl)carbonate | Not specified | Not specified | Not specified | orgsyn.orgnih.gov |

Evaluation of Phosgene Alternatives for Sustainable Synthesis

The development of phosgene-free synthetic routes is a primary goal in green chemistry to enhance safety and environmental protection. researchgate.net The traditional phosgene process is not only hazardous but also produces large quantities of corrosive hydrogen chloride (HCl) as a byproduct. researchgate.net Sustainable alternatives focus on eliminating hazardous reagents and minimizing waste.

Several non-phosgene methods are under investigation:

Dimethyl Carbonate (DMC): DMC is considered an environmentally friendly carbonylation reagent due to its low toxicity and the absence of chloride ions, which reduces equipment corrosion. acs.org The reaction of amines with DMC can proceed under mild conditions to produce carbamates, which are then thermally decomposed to the corresponding isocyanates. researchgate.netacs.org

Urea: The use of urea as a source of carbon dioxide is another viable phosgene-free pathway. This method can be used to synthesize N-substituted carbamates from amines and alcohols, which serve as isocyanate precursors. researchgate.net

Carbon Dioxide (CO2): Direct utilization of CO2, a greenhouse gas, is a highly attractive green alternative. researchgate.net One approach involves reacting CO2 with amines and an alcohol to form carbamate intermediates, which can then be converted to isocyanates. researchgate.netresearchgate.net

Oxidative Carbonylation: This method involves the carbonylation of amines or the reductive carbonylation of nitro compounds. acs.org These processes avoid phosgene but often require specific catalysts and conditions.

Table 2: Comparison of Phosgene Alternatives for Isocyanate Synthesis

| Method | Carbonyl Source | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional | Phosgene (COCl2) | Carbamoyl chloride | Established, high yield | Highly toxic reagent, corrosive HCl byproduct researchgate.netacs.org |

| Triphosgene | Bis(trichloromethyl)carbonate | Phosgene (in situ) | Solid, safer handling researchgate.net | Still generates HCl, stoichiometric waste |

| DMC Method | Dimethyl Carbonate | Carbamate | Non-corrosive, eco-friendly reagent acs.org | Requires two steps (carbamate formation and decomposition) researchgate.net |

| Urea Method | Urea | Carbamate | Inexpensive, readily available reagent researchgate.net | Can require specific catalysts |

Alternative and Emerging Synthetic Strategies

Innovation in synthetic chemistry continues to provide novel methods for producing isocyanates with greater efficiency and under milder conditions. Microwave-assisted synthesis and flow chemistry represent two such cutting-edge approaches.

Microwave-assisted organic synthesis is a green chemistry technique known for dramatically reducing reaction times, increasing product yields, and enhancing product purity. ijnrd.org By using microwave irradiation, reactions can be heated rapidly and uniformly, often leading to cleaner reactions with fewer side products compared to conventional heating methods. anton-paar.comderpharmachemica.com

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the principles of this technology are broadly applicable. The synthesis, which typically involves heating, could be significantly accelerated. For example, reactions that require hours of reflux under conventional conditions can often be completed in minutes in a microwave reactor. ijnrd.org This technique is particularly beneficial for multi-component reactions and for syntheses that require high temperatures, as it allows for precise temperature control far above the solvent's boiling point in sealed vessels. anton-paar.com The application of microwave irradiation could offer a faster, more energy-efficient path to this compound and its precursors. ijnrd.org

Flow chemistry, or continuous flow processing, is a modern synthetic approach that offers significant advantages in terms of safety, scalability, and efficiency. researchgate.net Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This methodology has been successfully applied to the synthesis of precursors for heterocyclic compounds, utilizing intermediates closely related to this compound.

Specifically, a telescoped continuous flow process has been developed for the in situ generation of ethyl isocyanoacetate. researchgate.netrsc.orgnih.gov In this setup, a solution of N-formylglycine is mixed with a dehydrating agent, such as triphosgene, in a flow reactor. The resulting stream of ethyl isocyanoacetate is then immediately reacted with other components to form the desired product without isolating the reactive intermediate. rsc.orgnih.gov This approach is particularly valuable for handling hazardous or unstable reagents, as they are generated and consumed in small quantities within the closed system. Adapting this protocol for an N-formylalanine precursor could provide a safe and efficient continuous flow synthesis of this compound.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a primary tool for identifying the characteristic isocyanate functional group (-N=C=O). This group exhibits a strong and sharp absorption band in a distinctive region of the infrared spectrum, typically around 2250–2280 cm⁻¹. For the closely related ethyl 2-isocyanatoacetate, this peak appears at 2255 cm⁻¹. researchgate.net Other expected signals would include a strong C=O stretching band for the ester group at approximately 1750 cm⁻¹ and C-H stretching bands around 2900-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would confirm the presence of the ethyl ester and the propionate (B1217596) backbone. A triplet at ~1.3 ppm and a quartet at ~4.2 ppm would be characteristic of the ethyl group (CH₃-CH₂-O). The methyl group on the propionate chain (CH₃-CH) would likely appear as a doublet around 1.5 ppm, and the methine proton (CH₃-CH) would be a quartet around 4.0-4.3 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The isocyanate carbon (-N=C=O) is expected in the 120-130 ppm range. The ester carbonyl carbon (C=O) would appear further downfield, typically around 170 ppm. The remaining carbons of the ethyl and propionate groups would have characteristic shifts in the aliphatic region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₉NO₃), the expected molecular ion peak [M]⁺ would be at m/z 143.14. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Signal/Value |

|---|---|---|

| FTIR | Isocyanate (-N=C=O) stretch | ~2255 cm⁻¹ (strong, sharp) |

| Ester (C=O) stretch | ~1750 cm⁻¹ (strong) | |

| ¹H NMR | Ethyl (-O-CH₂-CH₃ ) | Triplet, ~1.3 ppm |

| Propionate (-CH-CH₃ ) | Doublet, ~1.5 ppm | |

| Propionate (-CH -CH₃) | Quartet, ~4.1 ppm | |

| Ethyl (-O-CH₂ -CH₃) | Quartet, ~4.2 ppm | |

| ¹³C NMR | Isocyanate (-N=C =O) | ~125 ppm |

| Ester (-C =O) | ~170 ppm |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 143.14 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons and their neighboring environments. For this compound, five distinct signals are expected. The methyl protons of the ethyl ester group typically appear as a triplet, while the adjacent methylene protons present as a quartet. The methyl protons adjacent to the chiral center appear as a doublet, and the single proton on the chiral carbon (the α-proton) appears as a quartet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| -O-CH₂-CH₃ | ~1.2-1.4 | Triplet |

| -CH-CH₃ | ~1.5-1.7 | Doublet |

| -CH-NCO | ~4.0-4.3 | Quartet |

| -O-CH₂-CH₃ | ~4.2-4.4 | Quartet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum distinguishes the six chemically non-equivalent carbon atoms within the molecule. Carbonyl carbons of esters are characteristically found far downfield (160-220 ppm). uoi.grlibretexts.orgopenstax.org The carbon of the isocyanate group has a distinct chemical shift, while the remaining sp³-hybridized carbons appear in the upfield region of the spectrum. libretexts.orgopenstax.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-CH₂-CH₃ | ~14 |

| -CH-CH₃ | ~15-20 |

| -CH-NCO | ~55-60 |

| -O-CH₂-CH₃ | ~60-65 |

| -N=C=O | ~120-130 |

| -C=O | ~170-175 |

³¹P NMR Spectroscopy: This technique is used exclusively for the analysis of compounds containing phosphorus. researchgate.net As the chemical structure of this compound (C₆H₉NO₃) does not include a phosphorus atom, ³¹P NMR spectroscopy is not an applicable method for its structural elucidation.

Infrared (IR) Spectroscopy for Isocyanate Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule. For this compound, the IR spectrum is dominated by two very characteristic and strong absorption bands. The most definitive of these is the intense, sharp peak corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which typically appears in the 2240–2280 cm⁻¹ region. spectroscopyonline.comresearchgate.net This peak is a clear indicator of the presence of the isocyanate functionality. The second prominent feature is the strong absorption from the carbonyl (C=O) stretching vibration of the ester group, which is expected in the range of 1735–1750 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850–3000 |

| -N=C=O (Isocyanate) | Asymmetric Stretching | 2240–2280 |

| C=O (Ester) | Stretching | 1735–1750 |

| C-O (Ester) | Stretching | 1000–1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides critical information regarding the molecule's molecular weight and structural details based on its fragmentation pattern upon ionization. The molecular formula for this compound is C₆H₉NO₃, giving it a molecular weight of approximately 143.14 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 143. The fragmentation of the molecular ion is predictable based on the functional groups present. Common fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group. libretexts.org Key fragmentation events for this compound would include the loss of the ethoxy group (-OC₂H₅) to produce an acylium ion, or the loss of an ethyl radical (-C₂H₅).

| m/z Value | Identity of Fragment | Origin of Fragment |

|---|---|---|

| 143 | [C₆H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 98 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 70 | [M - COOC₂H₅]⁺ | Loss of the carboethoxy group |

| 29 | [C₂H₅]⁺ | Ethyl cation from the ester |

Advanced Reaction Chemistry and Transformations Involving Ethyl 2 Isocyanatopropionate

Nucleophilic Addition Reactions of the Isocyanate Moiety

The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom, rendering it susceptible to nucleophilic attack. This reactivity is the foundation for many of its synthetic applications, particularly in the formation of ureas and carbamates. unizin.orgopenstax.orglibretexts.org The general mechanism involves the addition of a nucleophile (such as an amine or alcohol) to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom. unizin.orgopenstax.org

Formation of Ureas and Carbamates

The reaction of isocyanates with amines and alcohols is a fundamental transformation in organic chemistry, leading to the formation of substituted ureas and carbamates, respectively. nih.gov These reactions are typically efficient and proceed under mild conditions. nih.gov

When Ethyl 2-isocyanatopropionate reacts with primary or secondary amines, it forms N,N'-substituted ureas. The reaction begins with the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. openstax.org This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable urea derivative. This process is generally high-yielding and can be performed with a wide range of aliphatic and aromatic amines. organic-chemistry.orgnih.gov

Similarly, the reaction with alcohols or phenols as nucleophiles results in the formation of carbamates (urethanes). The oxygen atom of the hydroxyl group attacks the electrophilic carbon of the isocyanate. Subsequent proton transfer from the alcohol's hydroxyl group generates the carbamate linkage. nih.gov This reaction is a common and efficient method for creating carbamate functional groups. google.com

| Reactant Type | General Structure | Product Class | General Structure of Product |

|---|---|---|---|

| Primary/Secondary Amine | R¹R²NH | Substituted Urea | CH₃CH(COOEt)NHC(O)NR¹R² |

| Alcohol/Phenol | R³OH | Carbamate (Urethane) | CH₃CH(COOEt)NHC(O)OR³ |

The reactivity of the isocyanate group in this compound is extensively utilized in the fields of polymer chemistry and materials science.

Polymer Synthesis: This compound can be used as a monomer or a modifying agent in polymerization processes. For instance, it can react with diols or diamines to form polyurethanes or polyureas, respectively. More commonly, it is used to graft specific functionalities onto existing polymer backbones. Polymers with pendant hydroxyl or amine groups, such as poly(2-hydroxyethyl methacrylate) or poly(2-(diisopropylamino)ethyl methacrylate), can be functionalized by reacting with this compound. This introduces the ethyl propionate (B1217596) moiety as a side chain, altering the polymer's physical and chemical properties. The synthesis of block copolymers can also be achieved using macroinitiators containing hydroxyl groups that react with the isocyanate. vt.edunih.gov

Surface Modification: The isocyanate group is an effective tool for covalently bonding molecules to surfaces that possess nucleophilic groups like hydroxyls (-OH) or amines (-NH2). researchgate.net Substrates such as silica, glass, and certain metals can be pre-functionalized with silane coupling agents to introduce these reactive sites. mdpi.com Subsequent reaction with this compound anchors the molecule to the surface, forming stable carbamate or urea linkages. researchgate.net This modification alters the surface properties, such as hydrophobicity, and can be used to immobilize catalysts or create biocompatible coatings. google.commdpi.com For example, silica nanoparticles can be modified to improve their dispersion in non-polar media. mdpi.com

Cycloaddition Reactions

The π-systems within the isocyanate group of this compound allow it to participate in cycloaddition reactions, which are powerful methods for constructing heterocyclic rings. These reactions are governed by orbital symmetry rules and can be either thermally or photochemically initiated. wikipedia.org

[2+2] Cycloadditions to Form Azetidinones and Related Heterocycles

Isocyanates can undergo [2+2] cycloaddition reactions with various unsaturated partners, such as alkenes and imines, to form four-membered heterocycles. mdpi.com The reaction of an isocyanate with an alkene, for instance, can yield a β-lactam (2-azetidinone), a structural motif present in many important antibiotics. researchgate.net

This type of cycloaddition can proceed through a concerted or a stepwise mechanism, often influenced by the electronic nature of the substrates and reaction conditions. mdpi.comresearchgate.net The reaction between this compound and an electron-rich alkene would involve the C=N bond of the isocyanate acting as the 2π component. While uncatalyzed reactions with simple alkenes can be sluggish, the process can be promoted by Lewis acids or photochemical activation. chemrxiv.orgresearchgate.net The formation of 1,2-diazetidinones through the retro [2+2] cycloaddition has also been studied, highlighting the utility of these reactions in mechanochemistry for the controlled generation of isocyanates. duke.edu

| Reactant (2π system) | Resulting Heterocycle |

|---|---|

| Alkene (C=C) | 2-Azetidinone (β-Lactam) |

| Imine (C=N) | 1,3-Diazetidinone |

[4+2] Cycloadditions (e.g., Diels-Alder type with Isocyanates)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). wikipedia.orgmasterorganicchemistry.comyoutube.com In hetero-Diels-Alder reactions, one or more heteroatoms are part of the π-systems. Isocyanates, including this compound, can act as dienophiles, where the C=N bond of the isocyanate group serves as the 2π component. acs.org

The reaction of this compound with a conjugated diene, such as 1,3-butadiene, would lead to the formation of a six-membered dihydropyridinone derivative. This reaction is a concerted, pericyclic process governed by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the isocyanate). wikipedia.org The rate and selectivity of these reactions are enhanced when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.comyoutube.com This methodology provides a direct route to functionalized six-membered nitrogen-containing heterocycles. nih.govmdpi.com

Asymmetric Synthesis Applications

The isocyanate functionality of this compound provides a reactive handle for a variety of chemical transformations. In the realm of asymmetric synthesis, this reactivity has been harnessed to generate a wide array of chiral molecules. The development of sophisticated catalytic systems and methodologies has enabled chemists to control the stereochemical course of reactions involving this valuable synthon, leading to the efficient production of enantiomerically enriched products.

Enantioselective Transformations Mediated by Chiral Catalysts

The use of chiral catalysts to induce enantioselectivity in chemical reactions is a powerful and atom-economical approach. researchgate.net In the context of this compound, chiral catalysts, typically metal-ligand complexes, create a chiral environment that biases the reaction pathway towards the formation of one enantiomer over the other. nih.gov These catalysts can be employed in substoichiometric amounts, making them highly efficient for large-scale synthesis. The design and application of these catalysts are crucial for achieving high levels of enantiomeric excess (ee).

Dynamic kinetic asymmetric transformation (DYKAT) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product in theoretically 100% yield. wikipedia.orgthieme.de This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. While the direct application of DYKAT to this compound is an area of ongoing research, the principles have been successfully demonstrated in similar systems involving isocyanates.

A notable example is the palladium-catalyzed dynamic kinetic asymmetric cycloaddition of isocyanates to vinylaziridines. nih.govnih.gov In this type of transformation, a chiral phosphine (B1218219) ligand, in conjunction with a palladium catalyst, facilitates the rapid equilibration of the diastereomeric intermediates formed from the two enantiomers of the starting material. The chiral catalyst then selectively promotes the reaction of one of these intermediates, leading to a highly enantioenriched product. nih.gov The success of such systems hinges on the careful selection of the chiral ligand and reaction conditions to ensure that the rate of racemization is faster than the rate of the stereoselective reaction.

Table 1: Key Parameters in Dynamic Kinetic Asymmetric Transformations

| Parameter | Description | Significance |

| Catalyst System | Chiral metal-ligand complex (e.g., Pd-phosphine) | Creates the chiral environment for enantioselection. |

| Racemization Rate | The rate at which the starting material enantiomers interconvert. | Must be faster than the rate of the slower reacting enantiomer to achieve high yields. |

| Kinetic Resolution | The differential reaction rates of the enantiomers with the chiral catalyst. | Determines the enantiomeric excess of the final product. |

| Reaction Conditions | Temperature, solvent, additives. | Can significantly influence both the rate of racemization and the enantioselectivity of the reaction. |

This table provides a general overview of important factors in DYKAT based on established principles.

The heart of many enantioselective catalytic transformations lies in the design of the chiral ligand. nih.gov These ligands coordinate to a metal center and create a well-defined chiral pocket that dictates the stereochemical outcome of the reaction. nih.gov For reactions involving isocyanates, the electronic and steric properties of the chiral ligand are paramount in achieving high levels of enantioselectivity.

The development of "privileged ligands," which are effective for a wide range of reactions, has been a significant focus in the field. nih.gov For palladium-catalyzed reactions, ligands such as those derived from trans-1,2-diaminocyclohexane have shown considerable success in controlling the stereochemistry of additions to isocyanates. nih.gov The optimization process for a chiral ligand often involves systematically modifying its structure to fine-tune the steric and electronic environment around the metal center. This can involve altering the backbone of the ligand, the nature of the coordinating atoms, and the steric bulk of the substituents.

An alternative and often complementary approach to chiral catalysis is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, in this case, a molecule reacting with this compound. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to afford the enantiomerically enriched product. wikipedia.org

Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org These auxiliaries can be attached to a nucleophile that will react with the isocyanate group of this compound. The steric hindrance provided by the auxiliary blocks one face of the reacting molecule, forcing the incoming electrophile (the isocyanate) to approach from the less hindered face. wikipedia.org This strategy offers a high degree of predictability and can lead to excellent diastereoselectivities. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

| Evans Oxazolidinones | Aldol and alkylation reactions | Steric shielding of one enolate face. |

| Oppolzer's Camphorsultam | Diels-Alder and conjugate additions | Steric hindrance from the camphor skeleton. |

| (R)- and (S)-Phenylethylamine | Resolution of racemic acids and ketones | Formation of separable diastereomeric salts or derivatives. |

| tert-Butanesulfinamide | Synthesis of chiral amines | Nucleophilic addition to the sulfinyl group. |

This table presents a selection of widely used chiral auxiliaries and their general applications in asymmetric synthesis.

Stereocontrol in Product Formation

The ultimate goal of asymmetric synthesis is the precise control over the three-dimensional arrangement of atoms in the final product. This involves managing both diastereoselectivity and enantioselectivity.

Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preference for the formation of one enantiomer over its mirror image. In reactions involving this compound, achieving high levels of both is crucial for the synthesis of complex molecules with multiple stereocenters.

The control of diastereoselectivity is often achieved by employing chiral auxiliaries or by taking advantage of substrate-inherent stereochemical biases. researchgate.net For instance, in the reaction of a chiral nucleophile with this compound, the existing stereocenter in the nucleophile can influence the stereochemistry of the newly formed stereocenter.

Enantioselectivity, on the other hand, is typically governed by the use of a chiral catalyst or a chiral reagent. nih.gov The catalyst creates a transient diastereomeric interaction with the substrate, leading to a lower energy transition state for the formation of one enantiomer. The difference in the activation energies for the two competing pathways determines the enantiomeric excess of the product.

In a diastereoselective reaction of a related isocyanide, 3-(2-isocyanoethyl)indoles, with ynones, excellent diastereoselectivity was achieved in the synthesis of polycyclic spiroindolines. This highlights the potential for high stereocontrol in reactions of similar functional groups.

Table 3: Factors Influencing Stereocontrol in Asymmetric Reactions

| Factor | Influence on Diastereoselectivity | Influence on Enantioselectivity |

| Chiral Catalyst | Can influence the relative orientation of reactants. | Primary method for inducing enantiomeric excess. |

| Chiral Auxiliary | Primary method for directing the approach of reactants. | Can be used in conjunction with chiral catalysts. |

| Substrate Control | Existing stereocenters can direct the formation of new ones. | Can lead to matched or mismatched interactions with a chiral catalyst. |

| Reaction Conditions | Temperature and solvent can affect the stability of diastereomeric transition states. | Can impact the efficacy of the chiral catalyst. |

This table summarizes the key factors that chemists can manipulate to control the stereochemical outcome of asymmetric transformations.

Catalytic Methodologies

Modern synthetic chemistry relies heavily on catalytic methods to achieve high efficiency, selectivity, and sustainability. The reactions of this compound are no exception, with both transition metal catalysis and organocatalysis providing powerful tools for its transformation.

Transition Metal Catalysis in Isocyanate Chemistry

Transition metals are widely used to catalyze a variety of transformations involving isocyanates, such as insertion reactions, cycloadditions, and C-H functionalization.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to isocyanate chemistry has enabled the development of novel synthetic methods.

Cycloaddition Reactions: Palladium catalysts have been successfully employed in cycloaddition reactions involving isocyanates. For example, a Pd/DPEphos system catalyzes the [3+2] cycloaddition of alkyl isocyanates with a trimethylenemethane (TMM) equivalent, providing a convenient route to 5-ring lactams (2-pyrrolidinones) with an exocyclic alkene moiety. elsevierpure.comresearchgate.net The reaction proceeds without epimerization of stereogenic centers. elsevierpure.com Another significant development is the enantioselective palladium-catalyzed decarboxylative cycloaddition of vinylethylene carbonates with isocyanates. nih.gov Using a chiral palladium complex, this method yields 4-substituted-4-vinyloxazolidin-2-ones with high enantioselectivity. nih.gov

α-Arylation of Esters: While not a direct reaction of the isocyanate group, palladium-catalyzed α-arylation of the corresponding ester enolate is a key related transformation. These methods provide routes to α-aryl amino acid precursors. organic-chemistry.org The choice of ligand, such as sterically hindered tri-tert-butylphosphine, and base is critical for achieving high yields and selectivity. organic-chemistry.orgorganic-chemistry.org

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Key Findings |

| [3+2] Cycloaddition | Pd/DPEphos | Alkyl isocyanates, TMM equivalent | 5-Methylidene-pyrrolidin-2-ones | No epimerization of stereocenters observed. elsevierpure.comresearchgate.net |

| Decarboxylative Cycloaddition | [Pd₂(dba)₃]·CHCl₃ / (S)-Segphos | Vinylethylene carbonates, Isocyanates | 4-Substituted-4-vinyloxazolidin-2-ones | High yields and high enantioselectivity. nih.gov |

| α-Arylation of Esters | Pd(dba)₂ / P(t-Bu)₃ | Esters, Aryl halides | α-Aryl esters | Hindered phosphine ligands are effective; choice of base is crucial. organic-chemistry.orgorganic-chemistry.org |

The use of earth-abundant metals like cobalt in catalysis is a growing area of research. Cobalt complexes have been shown to be effective catalysts for C-H bond functionalization reactions using isocyanates as amidating agents.

C-H Bond Amidation: Cationic cobalt(III) complexes, such as [Cp*Co(C₆H₆)][PF₆]₂, can efficiently catalyze the addition of C-H bonds across the C=N bond of isocyanates. nih.govresearchgate.net This provides a direct and atom-economical method for the synthesis of amides from arenes and heteroarenes. nih.govnih.govnih.gov The reaction demonstrates broad scope with respect to the isocyanate partner and good functional group compatibility, and it can be performed on a gram scale with low catalyst loading. nih.govresearchgate.net

| Catalyst System | Reaction Type | Substrates | Product | Key Features |

| [CpCo(C₆H₆)][PF₆]₂ / KOAc | C-H Amidation | N-aryl-1H-pyrazoles, Isocyanates | N-Aryl amides | First earth-abundant metal catalysis for this transformation; robust and scalable. nih.govresearchgate.net |

| [CpCo(III)] | C-H Amidation | Arenes/Heteroarenes with directing groups, Isocyanates | Aromatic/Heteroaromatic amides | Good functional group tolerance; high yields. nih.govnih.gov |

Besides palladium and cobalt, other transition metals have also been utilized to mediate reactions of isocyanates.

Ruthenium-Catalyzed Reactions: Cationic ruthenium(II) complexes have been used for the synthesis of phthalimide derivatives via C-H activation of synthetically useful amides and subsequent reaction with isocyanates. nih.govsemanticscholar.org This process involves the insertion of a cycloruthenated species into the C=N bond of the isocyanate. nih.gov Ruthenium catalysts have also been employed for the regioselective ortho-amidation of imidazo-heterocycles with isocyanates. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium(I) complexes catalyze the [2+2+2] cycloaddition between alkenyl isocyanates and alkynes to produce substituted indolizinones and quinolizinones. nih.gov Furthermore, rhodium(III) catalysis enables the reaction of substituted propenoic acids with aryl isocyanates to form cyclic imides through functionalization of the β-alkenyl C-H bond. semanticscholar.org

Organocatalysis in Reactions Involving this compound

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of often toxic and expensive metals. Chiral small molecules can catalyze reactions with high stereoselectivity.

Asymmetric Additions Catalyzed by Chiral Phosphines: Chiral phosphines are versatile nucleophilic catalysts. beilstein-journals.orgnih.gov They can activate substrates to participate in a variety of asymmetric transformations, including annulations and addition reactions. beilstein-journals.orgnih.govacs.org While specific examples with this compound are not abundant, the general principles of phosphine catalysis are applicable. The phosphine catalyst typically adds to an electrophilic partner, generating a zwitterionic intermediate which then reacts with the isocyanate. The chiral environment of the phosphine dictates the stereochemical outcome of the reaction.

Lewis Base and Brønsted Acid Catalysis: The reaction of nucleophiles with isocyanates can be catalyzed by various organocatalysts. For instance, the enantioselective addition of diphenyl phosphite to ketimines can be catalyzed by chiral thioureas, which act as hydrogen-bond donors to activate the electrophile. mdpi.com Synergistic catalysis, combining a Lewis base and a Brønsted acid, can also be employed. In such systems, the Lewis base might activate the nucleophile while the Brønsted acid activates the isocyanate. The development of greener asymmetric organocatalysis using bio-based solvents is also an area of active research. mdpi.com

The application of organocatalysis to this compound offers a promising avenue for the enantioselective synthesis of α,α-disubstituted amino acid derivatives. The choice of catalyst, whether it be a chiral phosphine, a thiourea derivative, or a cinchona alkaloid, will depend on the nature of the nucleophile and the desired stereochemical outcome.

| Catalyst Type | Reaction Class | General Mechanism | Potential Application to this compound |

| Chiral Phosphines | Annulations, Additions | Nucleophilic attack by phosphine on an electrophile, followed by reaction with isocyanate. | Asymmetric synthesis of nitrogen heterocycles. beilstein-journals.orgnih.gov |

| Chiral Thioureas | Phospha-Mannich Reaction | H-bond activation of electrophile (e.g., imine) for nucleophilic attack. | Diastereoselective addition of nucleophiles to imines derived from the isocyanate. mdpi.com |

| Proline Derivatives | Aldol/Mannich Reactions | Enamine/enolate formation and activation. | Asymmetric functionalization of the carbon backbone prior to or after isocyanate reaction. mdpi.com |

Despite a comprehensive search for scholarly articles and research data, specific information regarding the mechanistic studies of catalytic cycles involving This compound is not available in the public domain. Research detailing the key intermediates, rate-determining steps, and turnover frequencies for catalytic reactions of this particular compound has not been published or is not accessible through standard scientific databases.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" with a focus on the specified subsections:

Mechanistic Studies of Catalytic Cycles

Rate-Determining Steps and Turnover Frequencies

General principles of catalytic reactions involving isocyanates and esters exist; however, applying this general knowledge to this compound without specific experimental or computational data would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the specific catalytic behavior of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is particularly useful for predicting reaction pathways and the geometries of transition states, as well as for analyzing the conformational preferences of flexible molecules.

The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols. DFT studies on the reaction of simple isocyanates, like methyl isocyanate, with alcohols provide a model for the reactivity of ethyl 2-isocyanatopropionate.

The reaction between an isocyanate and an alcohol to form a urethane (B1682113) is believed to proceed through a concerted mechanism. DFT calculations have been employed to model this reaction, often including the role of solvent or catalyst molecules. For instance, studies on the reaction of methyl isocyanate with methanol (B129727) have shown that the process involves a concerted, asymmetric transition state. nethouse.ru In this transition state, the formation of the new N-H bond is more advanced than the formation of the C-O bond. nethouse.ru

Theoretical calculations have also highlighted the importance of alcohol associates (dimers, trimers) in the reaction mechanism, suggesting that these multimolecular pathways have lower activation barriers compared to the reaction with a single alcohol molecule. nethouse.rukuleuven.be The activation energy for the uncatalyzed reaction of an isocyanate with an alcohol can be quite high, but it is significantly lowered by the participation of additional alcohol molecules acting as a proton shuttle. nih.gov

A hypothetical reaction of this compound with methanol, based on these findings, would likely proceed through a similar multimolecular, concerted transition state. The calculated activation barriers for the reaction of phenyl isocyanate with 1-propanol, which are in the range of 27-35 kJ/mol when catalyzed by another alcohol molecule, provide a reasonable estimate for the energetics of such a reaction. nih.gov

Table 1: Theoretical Activation Energies for Isocyanate-Alcohol Reactions

| Reactants | Level of Theory | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Hydrogen Isocyanate + 2 CH3OH | MP2/6-31G(d,p) | ~35 | nih.gov |

| Methyl Isocyanate + Methanol Trimer | B3LYP/6-311++G(df,p) | Favorable over cyclic trimer | nethouse.ru |

This table presents data from analogous systems to infer the reactivity of this compound.

This compound is a chiral molecule, and its stereochemistry can significantly influence its reactivity and the properties of its derivatives. DFT is a valuable tool for analyzing the conformational landscape of chiral molecules and predicting the most stable conformers.

Studies on chiral esters, such as spiropentylcarboxylic acid methyl ester, have demonstrated the utility of DFT in conjunction with experimental techniques like vibrational circular dichroism (VCD) to determine the absolute configuration and identify populated conformations. acs.orgnih.govresearchgate.net For a molecule like this compound, DFT calculations would likely predict the existence of several low-energy conformers arising from rotations around the C-C and C-O single bonds.

The relative energies of these conformers would determine their population at a given temperature. Furthermore, the stereochemistry of the chiral center would influence the approach of incoming reactants, potentially leading to diastereoselective reactions. DFT calculations can be used to model the transition states for reactions with chiral nucleophiles to predict the stereochemical outcome. For example, in reactions involving chiral catalysts, DFT has been used to rationalize the high diastereo- and enantioselectivity observed in aza-Henry reactions of α-nitro esters. nih.gov This suggests that similar computational approaches could be applied to predict the stereochemical course of reactions involving this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility, interactions with solvent molecules, and transport properties.

While specific MD simulations of this compound are not available, studies on other small isocyanates and polymers with isocyanate side chains can provide valuable information. For instance, MD simulations have been used to model the vapor-liquid equilibrium of a series of linear mono-isocyanates, including methyl and ethyl isocyanate. nsf.govnih.govacs.org These simulations, which rely on parameterized force fields, can predict thermodynamic properties such as liquid densities and vapor pressures. nsf.govnih.govacs.org

MD simulations of poly(alkylated tri(ethylene oxide)isocyanate) in aqueous solution have been used to investigate the aggregation behavior and the influence of the side chains on the polymer's conformation. mdpi.comresearchgate.net Such studies could be adapted to understand how this compound interacts with different solvent environments and how its conformational dynamics are influenced by intermolecular forces. For a small molecule like this compound, MD simulations could be used to explore its diffusion in various solvents and its conformational landscape in solution.

Quantitative Structure-Activity Relationships (QSAR) in Isocyanate Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While specific QSAR models for the reactivity of this compound have not been developed, the principles of QSAR can be applied to understand the factors governing isocyanate reactivity.

The reactivity of isocyanates is primarily determined by the electrophilicity of the carbonyl carbon in the N=C=O group. QSAR models for isocyanate reactivity would likely incorporate electronic descriptors that quantify this electrophilicity, such as calculated atomic charges or the energy of the lowest unoccupied molecular orbital (LUMO). Steric descriptors would also be important, as the accessibility of the isocyanate group to an incoming nucleophile will influence the reaction rate.

QSAR studies have been successfully applied to predict the toxicity of various classes of chemicals, including nitroaromatic compounds, by correlating molecular descriptors with experimental toxicity data. mdpi.com Similar approaches could be used to develop models that predict the reactivity of a series of isocyanates, including this compound, with a given nucleophile. Such models would be valuable for screening libraries of isocyanates for desired reactivity profiles in various applications. The development of robust QSAR models relies on the availability of a consistent dataset of experimental reactivity data for a structurally diverse set of isocyanates. nih.govmdpi.com

Green Chemistry Principles in the Synthesis and Application of Ethyl 2 Isocyanatopropionate

Sustainable Synthetic Methodologies

The pursuit of sustainability in chemical synthesis necessitates a departure from traditional methods that often rely on hazardous reagents and generate significant waste. For Ethyl 2-isocyanatopropionate, this involves exploring alternative reaction pathways and conditions that are more environmentally benign.

One of the primary goals of green chemistry is to minimize or eliminate the use of organic solvents, which are often volatile, toxic, and contribute to environmental pollution. Solvent-free reactions, conducted by mixing reactants without a solvent, offer numerous advantages. researchgate.net These reactions can lead to higher efficiency, shorter reaction times, and simpler product isolation procedures. researchgate.netepo.org

While specific solvent-free methods for the synthesis of this compound are not extensively documented, the principle has been successfully applied to similar reactions, such as the Wittig reaction for synthesizing ethyl esters. researchgate.net In such systems, the reaction may occur between a liquid aldehyde and a solid phosphorane or in a melt phase, eliminating the need for a solvent. researchgate.net This approach reduces waste, lowers costs associated with solvent purchase and disposal, and enhances safety.

Table 1: Advantages of Solvent-Free Reaction Systems

| Feature | Description | Environmental/Economic Impact |

|---|---|---|

| Waste Reduction | Eliminates solvent waste, which often constitutes the largest portion of mass in a reaction. | Reduces pollution and disposal costs. |

| Increased Efficiency | Higher reactant concentrations can lead to faster reaction rates and improved yields. | Saves time and energy, leading to lower production costs. |

| Simplified Process | Product isolation is often simplified, sometimes requiring only filtration or distillation. epo.org | Reduces the number of process steps and associated energy consumption. |

| Enhanced Safety | Eliminates hazards associated with flammable, toxic, and volatile organic solvents. | Improves workplace safety and reduces environmental release risks. |

The application of solvent-free conditions to the synthesis of this compound could potentially be explored in non-phosgene routes, such as the thermal decomposition of precursor carbamates, where the reaction could proceed in the melt phase.

When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign alternatives. Traditional syntheses of isocyanates and related compounds often employ halogenated solvents like dichloromethane (B109758) or aromatic hydrocarbons such as xylene. researchgate.netnih.govgoogle.comgoogle.com These solvents pose significant health and environmental risks. Green solvents are characterized by low toxicity, biodegradability, low volatility, and are often derived from renewable resources. google.com

Potential green solvents for the synthesis of this compound include:

Supercritical Carbon Dioxide (scCO₂) : A non-toxic, non-flammable, and inexpensive solvent with tunable properties. It is particularly effective for certain extractions and reactions, and its easy removal post-reaction (by depressurization) simplifies product purification.

Ionic Liquids (ILs) : Salts with low melting points that are considered green due to their negligible vapor pressure, which reduces air pollution. Their properties can be tailored for specific reactions, and they can often be recycled. researchgate.net

Bio-based Solvents : Derived from renewable biomass, these solvents offer a more sustainable alternative to petrochemical-based solvents. researchgate.net Ethyl acetate, for example, is considered an environmentally friendly solvent and has been successfully used in polymerization reactions. rsc.org Given the structural similarity, it could be a viable alternative for isocyanate synthesis.

Table 2: Comparison of Traditional vs. Green Solvents

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Dichloromethane, Xylene, DMF | High solvency for many reactants | Toxic, often volatile (VOCs), environmental persistence, disposal issues |

| Green | Water, Supercritical CO₂, Ionic Liquids, Ethyl Acetate | Low toxicity, reduced volatility, often biodegradable, recyclable arkat-usa.org | May have different solvency properties, can be more expensive, may require process optimization |

Replacing conventional solvents with greener alternatives in the synthesis of this compound represents a significant step towards a more sustainable chemical process. arkat-usa.org

Non-conventional energy sources like microwave (MW) and ultrasound (US) irradiation are powerful tools in green chemistry for accelerating chemical reactions. nih.govbeilstein-journals.org

Microwave-assisted synthesis utilizes microwave energy to heat the reaction mixture directly and efficiently. at.ua Unlike conventional heating where heat is transferred through the vessel walls, microwaves couple directly with polar molecules in the mixture, leading to rapid and uniform heating. anton-paar.com This technique has been shown to dramatically reduce reaction times, increase product yields, and improve product purity in the synthesis of various organic compounds, including isocyanates. nih.govbeilstein-journals.org For instance, a microwave-assisted Staudinger–aza-Wittig reaction has been developed for the synthesis of isocyanates, offering a fast and efficient protocol. nih.govbeilstein-journals.org

Ultrasonic irradiation (Sonochemistry) uses the energy of sound waves (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. ekb.eg This collapse generates localized "hot spots" with extremely high temperatures and pressures, which can significantly enhance reaction rates. ekb.eg Ultrasound has been successfully applied to accelerate the synthesis of various polymers and heterocyclic compounds. researchgate.netksu.edu.sa In the context of isocyanate chemistry, ultrasound can improve reaction kinetics, particularly in heterogeneous systems. researchgate.net

Table 3: Comparison of Conventional vs. Energy-Assisted Synthesis Methods

| Parameter | Conventional Heating | Microwave Irradiation | Ultrasonic Irradiation |

|---|---|---|---|

| Heating Mechanism | Conduction/Convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) | Acoustic cavitation (localized hot spots) |

| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |

| Energy Efficiency | Low | High | High |

| Yields | Often moderate | Often improved nih.govbeilstein-journals.org | Often improved |

| Side Reactions | Can be significant due to prolonged heating | Often reduced due to shorter reaction times | Can be reduced |

Applying these "enabling techniques" to the synthesis of this compound could lead to more efficient, faster, and cleaner production processes. nih.govbeilstein-journals.org

Atom Economy and Waste Minimization

The concept of atom economy, a central pillar of green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final desired product. wordpress.com A reaction with high atom economy is inherently more efficient and generates less waste.

The traditional method for synthesizing isocyanates involves the use of highly toxic phosgene (B1210022). This process suffers from poor atom economy, as it generates two moles of hydrogen chloride (HCl) as a by-product for every mole of isocyanate produced.

Traditional Phosgene Route: R-NH₂·HCl + COCl₂ → R-NCO + 3 HCl

In contrast, modern, phosgene-free synthetic routes offer significantly better atom economy. For this compound (starting from Alanine ethyl ester), we can compare the theoretical atom economy of different pathways.

Staudinger–aza-Wittig Reaction : This route uses carbon dioxide, a renewable and non-toxic C1 source, to convert an iminophosphorane (generated from an azide) into an isocyanate. beilstein-journals.org The main by-products are nitrogen gas and triphenylphosphine (B44618) oxide, which can often be recycled.

Non-phosgene Carbonate Route : This method involves reacting an organic formamide (B127407) with a dialkyl or diaryl carbonate, followed by thermolysis. google.com The by-products are alcohols, which are less hazardous than HCl and can potentially be reused.

Table 4: Theoretical Atom Economy Comparison for this compound Synthesis

| Synthetic Route | Reactants | Desired Product | By-products | % Atom Economy* |

|---|---|---|---|---|

| Phosgenation | Alanine ethyl ester hydrochloride, Phosgene | This compound | Hydrogen Chloride | 46.5% |

| Carbonate Route | N-(1-ethoxycarbonyl)ethyl formamide, Dimethyl carbonate | This compound | Methanol (B129727) | 64.4% |

| Rearrangement (e.g., Curtius) | Precursor acyl azide (B81097) | this compound | Nitrogen gas | 82.5% |

*Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. Note: Calculations are based on stoichiometric reactants and may vary slightly based on the specific reagents used.

As shown, rearrangement reactions like the Curtius rearrangement and other non-phosgene routes offer a substantial improvement in atom economy over the traditional phosgenation process. scranton.eduprimescholars.com Addition and rearrangement reactions are generally considered the most atom-economical. rsc.org

Minimizing waste is directly linked to atom economy and the nature of the by-products formed. The ideal chemical reaction produces only the desired product with no by-products.

The phosgene route is particularly problematic due to the generation of corrosive HCl gas, which requires neutralization and disposal, creating a significant waste stream. beilstein-journals.org Greener alternatives focus on generating benign or recyclable by-products.

In the Staudinger–aza-Wittig reaction , the by-product is nitrogen gas, which is harmless, and a phosphine (B1218219) oxide. beilstein-journals.org If a polymer-bound phosphine is used, the resulting phosphine oxide can be easily removed by filtration and potentially recycled, further minimizing waste. nih.gov

The synthesis of a similar compound, ethyl 2-isocyanatoacetate, from an isonitrile precursor generates dimethyl sulfide (B99878) as the only by-product, which is volatile and can be easily removed by evaporation. researchgate.netnih.gov

Phosgene-free routes using carbonates produce alcohols as by-products, which are significantly less hazardous than HCl and can be recovered and reused. google.com

Table 5: By-product Profile of Different Isocyanate Synthetic Routes

| Synthetic Route | Primary By-product(s) | Hazard Profile | Waste Management |

|---|---|---|---|

| Phosgenation | Hydrogen Chloride (HCl) | Highly corrosive, toxic | Requires neutralization, creates salt waste |

| Staudinger–aza-Wittig | Nitrogen (N₂), Phosphine Oxide | N₂ is inert; Phosphine oxide is a solid waste | N₂ is released; Phosphine oxide can be filtered and potentially recycled |

| Isonitrile Oxidation | Dimethyl Sulfide | Volatile, strong odor | Can be removed by evaporation and potentially captured |

| Carbonate Route | Alcohols (e.g., Methanol, Phenol) | Flammable, moderately toxic | Can be recovered by distillation and reused |

By selecting synthetic pathways that produce fewer and less hazardous by-products, the environmental impact of producing this compound can be significantly reduced, aligning the manufacturing process with the core principles of green chemistry.

Energy Efficiency in Chemical Transformations

The pursuit of energy efficiency is a cornerstone of green chemistry, aiming to minimize the environmental and economic costs associated with chemical manufacturing. In the context of this compound synthesis, this involves developing processes that consume less energy, thereby reducing reliance on fossil fuels and decreasing greenhouse gas emissions. Key strategies to achieve this include designing reactions that can be conducted under mild conditions and employing catalysts to lower the energy barriers of chemical transformations.

Performing chemical syntheses at or near ambient temperature and pressure is a primary goal for enhancing energy efficiency, as it reduces the significant energy inputs required for heating, cooling, or creating high-pressure environments. While many industrial processes rely on elevated temperatures to achieve viable reaction rates, research into alternative synthetic routes is ongoing.

The ideal green chemistry scenario would involve a reaction that proceeds efficiently from start to finish at ambient temperature. This would eliminate the energy costs and infrastructure associated with both extreme heating and cryogenic cooling. Research in this area focuses on discovering novel reagents or catalytic systems that are highly active under these mild conditions, making the synthesis of compounds like this compound more sustainable.

Table 1: Temperature Profile in a Related Isocyanate Synthesis

| Stage | Reagent Addition | Reaction Progression |

|---|---|---|

| Temperature | -78 °C | Warm to Room Temperature |

| Energy Implication | High energy input for cooling | No external heating required |

Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. They achieve this by providing an alternative reaction pathway with a lower activation energy—the minimum amount of energy required for a reaction to occur. mdpi.com By lowering this energy barrier, catalysts enable reactions to proceed at a faster rate under milder conditions, such as lower temperatures and pressures, which directly translates to reduced energy consumption. usf.edu

In industrial synthesis, the use of catalysts is crucial for making processes economically viable and environmentally friendly. usf.edu For isocyanate synthesis, which can involve energetic intermediates and harsh reagents like phosgene in traditional routes, catalysis offers a pathway to safer and more efficient methods. For example, catalytic systems can facilitate the use of alternative, less hazardous starting materials.

While specific catalytic cycles for this compound are not detailed in the provided context, the general principle remains paramount. Research into catalysis for isocyanate production could involve:

Transition Metal Catalysts: To facilitate novel bond formations under mild conditions.

Enzymatic Catalysis: Using enzymes to conduct highly specific transformations at ambient temperatures.

Heterogeneous Catalysts: Solid-phase catalysts that can be easily separated from the reaction mixture and reused, aligning with principles of waste reduction and process efficiency. usf.edu

The ultimate goal is to replace stoichiometric reagents that are consumed in the reaction with catalytic amounts of a substance that can be regenerated and reused, significantly improving atom economy and energy efficiency. mdpi.comusf.edu

Renewable Feedstocks and Bio-based Approaches

A fundamental shift in the chemical industry involves moving away from finite petrochemical feedstocks towards renewable resources. nih.gov This transition is critical for developing a sustainable bioeconomy, where chemicals and materials are derived from biomass, such as plants, algae, and waste materials. australiansciencejournals.com

The production of isocyanates has traditionally relied on petroleum-derived precursors. However, significant progress is being made in developing bio-based alternatives. Renewable feedstocks like sugars, starches, lignin, and vegetable oils can be converted into chemical building blocks for a wide range of products, including polymers and isocyanates. nih.govwur.nlsemanticscholar.org

An example of this approach is the development of pentamethylene diisocyanate (PDI), which can be synthesized from sugar-based precursors. researchgate.net This demonstrates the feasibility of producing isocyanates from renewable carbon sources. The precursor for this compound is closely related to the amino acid alanine. Alanine can be produced through the fermentation of sugars derived from sources like corn or sugarcane, presenting a direct route from a renewable feedstock to a key precursor for a specialty isocyanate. ieabioenergy.com Utilizing such bio-based routes can lead to products with a lower carbon footprint, as the carbon in the biomass is captured from the atmosphere through photosynthesis. nih.gov

The development of bio-derived precursors is central to the creation of bio-based chemicals. The versatility of biomass allows for the production of a diverse array of platform chemicals. ieabioenergy.com Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, is a particularly abundant and non-food-competing resource. nih.govsemanticscholar.org

For this compound, the key precursors are a three-carbon backbone (the propionate (B1217596) group) and a nitrogen source. Several bio-based routes can be envisioned for these precursors:

From Alanine: As mentioned, fermentation of glucose can produce L-alanine. This amino acid provides the exact carbon and nitrogen skeleton required.

From Lactic Acid: Lactic acid is another high-volume chemical produced via fermentation of sugars. Chemical transformation of lactic acid could yield the necessary propionate structure.

From Glycerol (B35011): Glycerol is a co-product of biodiesel production and is available in large quantities. Catalytic conversion of glycerol can lead to various three-carbon platform chemicals, which could be further processed into the desired precursor.

The challenge lies in developing efficient and cost-effective conversion processes from these bio-derived precursors to the final isocyanate product, a key area of ongoing research in green chemistry. researchgate.netnrel.gov

Lifecycle Assessment Considerations

Lifecycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. mdpi.comresearchgate.net This "cradle-to-grave" analysis includes raw material extraction, manufacturing, transportation, use, and end-of-life disposal or recycling. exeter.ac.uk For a chemical like this compound, an LCA provides a holistic view of its environmental footprint, highlighting areas for potential improvement.

An LCA for this compound would quantify inputs and outputs at each stage, as illustrated by assessments of other bio-based chemicals like ethyl levulinate. exeter.ac.ukresearchgate.net

Table 2: Stages and Key Metrics in a Lifecycle Assessment (LCA) for this compound

| Lifecycle Stage | Description | Key Environmental Metrics to Assess |

|---|---|---|

| 1. Raw Material Acquisition | Extraction of fossil fuels or cultivation and harvesting of biomass (e.g., corn, sugarcane). | Land use, water consumption, fertilizer use, fossil energy consumption. exeter.ac.uk |

| 2. Precursor & Chemical Synthesis | Conversion of raw materials into precursors and the final synthesis of this compound. | Energy consumption (heating, cooling, separation), solvent use, waste generation, greenhouse gas emissions. researchgate.net |

| 3. Transportation & Distribution | Movement of raw materials, intermediates, and the final product to users. | Fuel consumption, emissions from transport (CO₂, NOx, SO₂). |

| 4. Use Phase | Application of the chemical in its intended function (e.g., in polymer synthesis). | Potential release to the environment, energy required for the application process. |

| 5. End-of-Life | Disposal, recycling, or degradation of the products made from the chemical. | Waste to landfill, energy recovery from incineration, biodegradability, potential for chemical recycling. |

By conducting a detailed LCA, researchers and manufacturers can identify the most significant environmental "hotspots" in the lifecycle of this compound. For instance, an LCA comparing a petrochemical route to a bio-based route would quantify the differences in greenhouse gas emissions and fossil fuel depletion. exeter.ac.uk This data is invaluable for guiding research and development towards more sustainable synthetic pathways and for substantiating the environmental benefits of green chemistry approaches. mdpi.com

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Enantioselective and Stereoselective Control

The synthesis of enantiomerically pure α-amino acids and their derivatives is a significant area of research. nih.govnih.gov For Ethyl 2-isocyanatopropionate, which is derived from the amino acid alanine, achieving high enantioselectivity is crucial for its application in pharmaceuticals and chiral materials. Future research is focused on developing novel catalytic systems to precisely control its stereochemistry.

Organocatalysis has emerged as a powerful tool for various isocyanate transformations. tcichemicals.comtcichemicals.com Catalysts like Cinchona alkaloids have been successfully used in the enantioselective synthesis of α-arylglycine esters, achieving high yields and enantioselectivity. nih.govacs.org The development of bifunctional catalysts, such as squaramide-based organocatalysts, which can activate both the isocyanate and the nucleophile, is a promising strategy. researchgate.net These systems often rely on hydrogen bonding to control the stereochemical outcome of the reaction.

Furthermore, biocatalysis offers a green and highly selective alternative for producing chiral compounds. nih.govsemanticscholar.org Enzymes such as lipases, oxidoreductases, and aminotransferases can be employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral amines and their derivatives, which can be precursors to this compound. nih.govsemanticscholar.orgresearchgate.net Engineered enzymes, developed through directed evolution, present an opportunity to create catalysts tailored for specific isocyanate transformations with near-perfect stereocontrol. researchgate.net

Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Example Catalyst | Target Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Organocatalyst | Cinchona Alkaloid Derivatives | Asymmetric epoxidation/esterification | Readily available, high enantioselectivity for α-arylglycine esters. | nih.govacs.org |

| Organocatalyst | Chiral Bis(amidine) [BAM] | Enantioselective alkene iodoamination | Access to chiral cyclic ureas from allylic amines and isocyanates. | nih.gov |